Methods of Application or Experimental Procedures: The compound was synthesized by dissolving methyl 4-hydroxybenzoate (4.56 g, 0.03 mol) in acetonitrile (50 mL), adding potassium carbonate (8.28 g, 0.06 mol), and stirring at 120°C for an hour. Then, 1,3-dibromopropane (6.05 g, 0.3 mol) was added to react for 7 hours. After the reaction was detected by thin layer chromatography (TLC), the acetonitrile solution was removed by steam distillation and extracted with ethyl acetate. The product was filtered and washed with water (10 mL) three times .
Results or Outcomes: The yield of the reaction was 45% based on methyl 4-hydroxybenzoate. The product was dissolved in methanol, filtered, and the filtrate was allowed to stand at room temperature. After one week, crystals were obtained .
Summary of the Application: “4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde” is used in the fabrication of a Pb(II) selective polymeric membrane electrode .
Results or Outcomes: The electrode is used in various industries such as alloys, paints, batteries, electronic gadgets, quality glass, and as a radiation shielder .
Summary of the Application: “4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde” is used for experimental and research purposes .
4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound with the chemical formula C₁₇H₁₆O₄. It features two formyl groups attached to phenoxy units, linked by a propane-1,3-diyl chain. This structure gives it unique properties and potential applications in various fields, including materials science and medicinal chemistry. The compound is characterized by its V-shaped molecular geometry, where the two benzaldehyde groups are oriented in a manner that enhances its reactivity and interaction with biological systems .
The synthesis of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde typically involves reactions that can be monitored using thin layer chromatography. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable alkylating agent to form the desired product. The compound can undergo various chemical transformations, such as oxidation and reduction reactions, which may modify its aldehyde groups into other functional groups or alter its chain length .
Research indicates that 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde exhibits potential biological activities. Its structural features may contribute to antioxidant properties, making it a candidate for further studies in pharmacology and toxicology. The presence of multiple functional groups allows for interactions with various biological targets, which could lead to applications in drug development or as a therapeutic agent .
Several methods have been reported for synthesizing 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde:
The applications of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde span various fields:
Interaction studies involving 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may form stable complexes with certain biomolecules, potentially influencing their function. These interactions are critical for understanding its biological activity and therapeutic potential .
Several compounds share structural similarities with 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
3,3'-Dihydroxy-4,4'-(propane-1,3-diyldioxy)dibenzoic acid | Contains hydroxyl groups | More polar; potential for increased solubility |
Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate | Ester derivative | Different reactivity profile due to ester functionality |
4-Hydroxybenzaldehyde | Simple aromatic aldehyde | Lacks the linking chain; less complex reactivity |
The unique feature of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde lies in its dual aldehyde functionality combined with a flexible hydrocarbon chain that enhances its reactivity compared to simpler analogs .